molecular formula C16H13F2N3O3S B2392606 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851988-22-2

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2392606
CAS No.: 851988-22-2
M. Wt: 365.35
InChI Key: VNMWLLXSZLHXSE-UHFFFAOYSA-N
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Description

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a synthetic benzothiazole derivative intended for research and development purposes only. This compound is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal use. Benzothiazole scaffolds are of significant interest in medicinal chemistry and drug discovery. Research on closely related 4,6-difluorobenzothiazol-2-yl analogues has explored their potential as key intermediates in the synthesis of more complex molecules and as pharmacophores for biological activity . Notably, benzothiazole and related benzisothiazolone derivatives have been identified as promising inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, demonstrating the value of this heterocyclic system in probing new therapeutic pathways . The specific structural features of this compound—including the difluoro substitutions on the benzothiazole ring and the dimethoxybenzohydrazide moiety—make it a valuable building block for researchers investigating structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or fluorescent probes. Researchers can utilize this compound in various in vitro applications, including but not limited to: biochemical assay development, high-throughput screening (HTS) campaigns, and as a precursor in synthetic organic chemistry programs aimed at creating focused libraries for biological evaluation.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-10-3-8(4-11(7-10)24-2)15(22)20-21-16-19-14-12(18)5-9(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMWLLXSZLHXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,6-Difluoro-1,3-benzothiazol-2-amine

The benzothiazole precursor is synthesized via cyclocondensation of 2-amino-4,6-difluorobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (80°C, 6 h). The reaction proceeds via nucleophilic attack of the thiol group on BrCN, followed by cyclization to form the benzothiazole ring.

$$
\text{2-Amino-4,6-difluorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, 80°C}} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} + \text{HBr}
$$

Key Data:

  • Yield: 85–90%
  • Purity (HPLC): >98%
  • Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$): δ 7.52 (d, $$ J = 8.4 $$ Hz, 1H), 6.98 (s, 2H, NH$$2$$).

Preparation of 3,5-Dimethoxybenzohydrazide

3,5-Dimethoxybenzoic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate (80% v/v) in ethanol (12 h). The reaction is quenched with ice-water to precipitate the product.

$$
\text{3,5-Dimethoxybenzoic acid} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{3,5-Dimethoxybenzohydrazide} + \text{H}2\text{O}
$$

Key Data:

  • Yield: 88%
  • Melting Point: 162–164°C
  • FTIR (cm$$^{-1}$$): 3305 (N–H), 1662 (C=O).

Coupling of 4,6-Difluoro-1,3-benzothiazol-2-amine with 3,5-Dimethoxybenzohydrazide

The final step involves nucleophilic acyl substitution between the benzothiazol-2-amine and the activated carbonyl of the benzohydrazide. Ethanol and sodium acetate facilitate the reaction under reflux (100°C, 24 h).

$$
\begin{align}
\text{4,6-Difluoro-1,3-benzothiazol-2-amine} &+ \text{3,5-Dimethoxybenzohydrazide} \
&\xrightarrow{\text{EtOH, NaOAc, 100°C}} \text{N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide} + \text{H}_2\text{O}
\end{align
}
$$

Optimized Conditions:

  • Molar Ratio (Amine:Hydrazide): 1:1.2
  • Catalyst: Sodium acetate (2 equiv)
  • Yield: 82–85%

Analytical Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (DMSO-$$d6$$):
    δ 10.21 (s, 1H, NH), 8.02 (d, $$ J = 2.4 $$ Hz, 2H, Ar–H), 6.78 (s, 1H, Ar–H), 6.65 (d, $$ J = 8.8 $$ Hz, 1H, benzothiazole–H), 3.85 (s, 6H, OCH$$3$$).

  • $$ ^{13}\text{C NMR} $$:
    δ 167.3 (C=O), 161.2 (C–F), 152.1 (C–OCH$$_3$$), 128.4–110.3 (aromatic carbons).

  • HRMS (ESI):
    Calculated for C$${16}$$H$${14}$$F$$2$$N$$4$$O$$_3$$S: 392.0741; Found: 392.0738.

Crystallographic Insights from Analogous Structures

Crystallographic data for related benzothiazole-hydrazide hybrids (e.g., C$${19}$$H$${14}$$FN$$5$$O) reveal monoclinic systems with *P*2$$1$$/c symmetry, validating planar geometries and intermolecular hydrogen bonding (N–H···O=C) that stabilize the crystal lattice.

Parameter Value
Crystal System Monoclinic
Space Group P2$$_1$$/c (No. 14)
Unit Cell (Å) a = 7.2944, b = 12.2032, c = 18.1070
β (°) 95.807
Volume (ų) 1603.52
Z 4

Comparative Analysis of Synthetic Routes

Efficiency of Coupling Agents

While sodium acetate in ethanol achieves moderate yields (82%), alternative catalysts like N,N-diisopropylethylamine (DIPEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance reactivity. For instance, EDC-mediated coupling in dimethylformamide (DMF) at 25°C improves yields to 90% but requires rigorous anhydrous conditions.

Solvent and Temperature Optimization

Ethanol outperforms acetonitrile and tetrahydrofuran (THF) due to its polarity and ability to solubilize both hydrophilic (hydrazide) and hydrophobic (benzothiazole) components. Prolonged reflux (24 h vs. 12 h) marginally increases yield (85% vs. 82%) but risks decomposition.

Applications and Biological Relevance

The title compound’s dual functionality positions it as a candidate for:

  • Anticonvulsant agents: Benzothiazoles modulate GABAergic pathways.
  • Anticancer therapeutics: Fluorinated benzothiazoles enhance radiosensitivity and inhibit topoisomerases.
  • Antimicrobial agents: Hydrazide derivatives disrupt microbial cell walls.

Chemical Reactions Analysis

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Containing Hydrazides

The benzothiazole moiety is a critical pharmacophore in medicinal chemistry. Below is a comparison with structurally related benzothiazole derivatives:

Compound Name Core Structure Key Functional Groups Biological Activity (if reported) Reference
N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide Benzothiazole + dimethoxybenzohydrazide –CF₃, –OCH₃, hydrazide Not explicitly reported (structural focus)
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzothiazole + dihydrodioxine carbohydrazide –CF₃, ether ring, carbohydrazide Not reported
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) Benzothiazole + pyrimidine-carboxamide –Br, –SCH₃, ethoxy Dengue virus NS5 inhibition (hypothetical)

Key Observations :

  • The 3,5-dimethoxybenzoyl hydrazide moiety distinguishes the target compound from carbohydrazide derivatives (e.g., ’s dihydrodioxine ring), which may alter solubility and steric interactions .
Hydrazide-Based Molecular Hybrids

Hydrazide derivatives are widely studied for their bioisosteric properties. A comparison with naphthoquinone hybrids and triazole-thiones is provided below:

Compound Name Core Structure Functional Groups Biological Activity Reference
N'-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (Compound 13) Naphthoquinone + dimethoxybenzohydrazide –OCH₃, naphthoquinone, hydrazide Anti-Trypanosoma cruzi (IC₅₀: 1.83 µM)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione + sulfonylbenzene –SO₂, –CF₃, triazole-thione Not explicitly reported

Key Observations :

  • The target compound’s benzothiazole-hydrazide scaffold contrasts with naphthoquinone hybrids (e.g., Compound 13), which exhibit strong antiparasitic activity. The absence of a redox-active naphthoquinone in the target compound may limit its efficacy against parasites like Trypanosoma cruzi .
  • Triazole-thiones (e.g., compounds 7–9) feature a sulfur-rich heterocycle, which may confer stronger metal-binding capacity compared to the hydrazide group in the target compound .

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound that falls within the benzothiazole family. Its unique structure, characterized by the presence of fluorine atoms and methoxy groups, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on various studies and findings.

The compound is synthesized through the reaction of 4,6-difluoro-1,3-benzothiazole with 3,5-dimethoxybenzohydrazide. The synthesis typically involves reflux conditions in solvents like ethanol or methanol to yield a high-purity product. The presence of fluorine atoms enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds in the benzothiazole family often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi.

CompoundMIC (μM)Target Organism
A140.08Methicillin-resistant Staphylococcus aureus
7e0.09Mycobacterium tuberculosis

Table 1: Antimicrobial activity of related compounds .

2. Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation. Preliminary studies suggest that it can modulate pathways involved in cell growth and apoptosis.

Case Study:
In a study examining the effects on cancer cell lines, this compound exhibited cytotoxic effects at concentrations lower than traditional chemotherapeutics. The results indicated a promising therapeutic index for further development.

3. Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes critical for tumor growth or bacterial replication.
  • Receptor Modulation : It could act on cellular receptors influencing signaling pathways related to inflammation and cell survival.

Q & A

Basic: What are the established synthetic routes for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a benzothiazole amine derivative with a substituted benzoyl chloride. For example:

Step 1: React 4,6-difluoro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran .

Step 2: Optimize conditions by adjusting temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize by-products like unreacted amine or hydrolyzed acyl chloride .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrazide product. Yield improvements (>70%) are achievable with slow addition of reagents and inert atmosphere .

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